3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-yl)-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-2-11-8(10)6(9)5-7-12-3-4-13-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMSDRFYNHHSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223964 | |
| Record name | 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-80-5 | |
| Record name | 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-2-propanoic acid, α-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester typically involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and solvents are crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Oxidation: Various oxidized products depending on the specific conditions.
Reduction: Alcohol derivatives.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the ester and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Impact: The methyl group in Fructone (C₈H₁₄O₄) reduces polarity compared to the target compound, enhancing volatility and making it suitable for flavor applications .
- Ketal Variations : Replacing ethylene glycol with propyleneglycol (e.g., Ethyl levulinate propyleneglycol ketal) introduces a methyl branch, increasing hydrophobicity and boiling point (~98°C for Fructone vs. higher for propyleneglycol analogs) .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name | Boiling Point (°C) | Solubility | Stability | Reactivity Hotspots |
|---|---|---|---|---|
| 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester | Not reported | Likely polar solvents (e.g., ethanol) | Acid-sensitive (ketal) | α-Keto group (prone to nucleophilic attack) |
| Fructone | 98 | Miscible in organic solvents | Stable under neutral pH | Ester group (hydrolysis) |
| Ethyl levulinate propyleneglycol ketal | >100 (estimated) | Low water solubility | Thermal stability | Ketal ring (acid-catalyzed cleavage) |
Key Findings:
- The α-keto group in the target compound may enhance reactivity in nucleophilic additions or condensations, distinguishing it from non-oxo analogs like Fructone .
- Propyleneglycol ketal derivatives exhibit superior thermal stability, making them preferable in high-temperature food processing .
Biological Activity
3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester, also known as ethyl α-oxo-1,3-dioxolane-2-propanoate, is an organic compound characterized by its unique structural features, including a dioxolane ring and an α-oxo functional group. Its molecular formula is CHO, with a molecular weight of approximately 188.18 g/mol. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its biological activity and reactivity with various biological targets.
Structure and Reactivity
The compound features a dioxolane ring that contributes to its stability and versatility in chemical reactions. It can undergo various transformations, including hydrolysis, oxidation, and reduction, which are crucial for its application in biological studies.
| Reaction Type | Description |
|---|---|
| Hydrolysis | Breaks the ester bond yielding carboxylic acid and ethanol. |
| Oxidation | Can produce different products depending on the oxidizing agent used. |
| Reduction | Converts the ketone group to an alcohol. |
Synthetic Routes
The synthesis of 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester typically involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. Industrial methods may utilize continuous flow reactors to enhance efficiency and yield.
The biological activity of 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester can be attributed to its interactions with various molecular targets. The dioxolane structure acts as a protecting group for carbonyl compounds, which can influence enzyme-catalyzed reactions and metabolic pathways.
Applications in Research
- Organic Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.
- Materials Science : Its unique structure is useful for developing new materials with specific properties.
- Biological Studies : Employed in studying enzyme-catalyzed reactions.
- Pharmaceutical Research : Investigated for potential therapeutic applications.
Enzyme Interaction Studies
Research has indicated that 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester exhibits significant reactivity towards amines compared to similar compounds like glycerol carbonate and propylene carbonate. In one study, the compound was tested for its interaction with various amines, showing high conversion rates under controlled conditions.
Example Study
In a comparative study involving different dioxolane derivatives:
- The compound demonstrated superior reactivity towards ethanolamine compared to other dioxolanes.
- Reaction yields were monitored over time, indicating that the compound maintains stability while facilitating enzymatic transformations.
Q & A
Q. What are the established synthetic routes for 3-(1,3-Dioxolan-2-yl)-2-oxo-propionic acid ethyl ester, and what key intermediates are involved?
The compound is typically synthesized via ketalization or condensation reactions. A common route involves reacting ethyl levulinate with propylene glycol under acid catalysis to form the dioxolane ring. For example, ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate (a structural analog) is synthesized through ketal protection of a ketone group using diols like propylene glycol, followed by esterification . Key intermediates include ethyl levulinate (4-oxopentanoic acid ethyl ester) and the corresponding diol-derived ketal intermediate. Reaction conditions (e.g., temperature, acid catalysts like p-toluenesulfonic acid) must be optimized to minimize side reactions such as transesterification .
Q. How is this compound characterized spectroscopically, and what are its critical NMR signals?
Characterization relies on 1H NMR , 13C NMR , and IR spectroscopy . For analogs like ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate:
- 1H NMR : Peaks at δ 4.1–4.3 ppm (quartet, ester -OCH2CH3), δ 1.2–1.3 ppm (triplet, ester CH3), and δ 1.4–1.6 ppm (dioxolane ring protons) .
- 13C NMR : Signals at ~170 ppm (ester carbonyl), 105–110 ppm (dioxolane ring carbons), and 60–65 ppm (ester oxygen-bearing carbons) .
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (C-O-C in dioxolane) .
Q. What are the physicochemical properties critical for handling and storage?
Key properties include:
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound, and what are common sources of contamination?
Yield optimization requires:
- Catalyst selection : Use of anhydrous HCl or p-toluenesulfonic acid for ketalization, avoiding moisture .
- Solvent choice : Toluene or benzene (azeotropic removal of water) improves equilibrium shift toward ketal formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes by-products like unreacted diol or ester hydrolysis products .
Common contaminants include ethyl levulinate (unreacted starting material) and hydrolyzed derivatives (e.g., 3-oxo-propionic acid) due to trace moisture .
Q. What computational methods are suitable for studying the compound’s reactivity in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic structure of the α,β-unsaturated ketone moiety. Focus on:
Q. How does the dioxolane ring influence the compound’s stability under acidic vs. basic conditions?
- Acidic conditions : The dioxolane ring undergoes hydrolysis to regenerate the ketone (e.g., ethyl levulinate). Rate depends on acid strength and water content .
- Basic conditions : The ester group is susceptible to saponification, but the dioxolane ring remains intact unless exposed to strong bases (e.g., NaOH > 1M) .
Stability studies using HPLC or NMR monitoring under varying pH (1–14) are critical for applications in dynamic kinetic resolutions .
Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?
It serves as a precursor for:
- Pyrazole derivatives : Condensation with hydrazines yields pyrazole-3-carboxylates, which are bioactive intermediates .
- Furanoid amino acids : Cyclopropanation or Diels-Alder reactions generate bicyclic structures used in unnatural amino acid synthesis .
For example, reactions with ethyl cyanoacetate under acidic conditions produce nicotinic acid derivatives with potential pharmacological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
